
Panipenem
概要
説明
パニペネムは、グラム陽性菌とグラム陰性菌の両方に幅広い活性を示すカルバペネム系抗生物質です。腎毒性を防ぐために、ベタミプロンとの併用がしばしば行われます。 パニペネムは、呼吸器感染症や尿路感染症などのさまざまな感染症の治療に有効であることで知られています .
準備方法
パニペネムの合成は、いくつかの工程を伴います。最初に、メチルアセト酢酸とp-ニトロベンジルアルコールを原料として、エステル交換、ジアゾ化、エノール化、置換、加水分解、環化反応という一連の反応によってパニペネム母核を調製します。パニペネムの側鎖は、(3R)-3-ヒドロキシピロリジン塩酸塩とニトロベンジルクロロホルメートエステルを用いて、アミド化、スルホニル化、求核置換、鹸化反応によって調製されます。 最後に、母核と側鎖を縮合させて、触媒による加水分解とイミド化を行い、パニペネムを得ます .
化学反応の分析
パニペネムは、次のようなさまざまな化学反応を起こします。
科学研究への応用
パニペネムは、いくつかの科学研究に応用されています。
医学: 多剤耐性菌による感染症など、さまざまな感染症の治療に使用されます。 .
科学的研究の応用
Clinical Applications
Panipenem is primarily used in combination with betamipron to enhance its efficacy and reduce nephrotoxicity. The following sections detail its applications in different medical contexts.
Pediatric Use
A clinical study involving 13 pediatric patients demonstrated the efficacy of this compound/betamipron in treating various bacterial infections, including acute bronchopneumonia and urinary tract infections. The treatment yielded an overall efficacy rate of 92%, with no significant adverse reactions reported .
Adult Infections
In adults, this compound/betamipron has shown effectiveness against respiratory and urinary tract infections, as well as surgical and gynecological infections. Clinical trials indicate that its efficacy is comparable to that of imipenem/cilastatin, making it a valuable option for treating complicated infections .
Elderly Patients
Studies have suggested that this compound/betamipron is well-tolerated in elderly patients, demonstrating clinical efficacy similar to intravenous piperacillin for urinary tract infections . Its safety profile includes minimal adverse events, primarily involving elevated liver enzymes and gastrointestinal disturbances .
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for optimizing its therapeutic use, especially in patients with varying renal functions.
Renal Function Considerations
Research indicates that approximately 30% of this compound is excreted unchanged in urine, necessitating dosage adjustments for patients with renal impairment. A study on patients with end-stage renal disease undergoing hemodialysis established a recommended dosing regimen of 500 mg/500 mg once daily to achieve therapeutic levels similar to those in individuals with normal renal function .
Animal Studies for Human Extrapolation
Pharmacokinetic behavior has been predicted from animal studies across multiple species, revealing that larger animals exhibit slower elimination rates. These findings facilitate the extrapolation of pharmacokinetic parameters to humans, aiding in dose optimization .
Case Studies and Clinical Trials
Several clinical trials and case studies have documented the effectiveness of this compound in various settings:
作用機序
パニペネムは、細菌の細胞壁合成を阻害することで抗菌作用を発揮します。パニペネムは、細菌の細胞壁合成に不可欠なペニシリン結合タンパク質に結合します。この結合により、細胞壁合成が阻害され、最終的に細菌が死滅します。 パニペネムは、腎臓の尿細管への取り込みを阻害するためにベタミプロンと併用され、腎毒性を防ぎます .
類似化合物の比較
パニペネムは、イミペネム、メロペネム、エルタペネム、ドリペネム、ビアペネムなどのカルバペネム系抗生物質のファミリーの一部です。これらの化合物と比較して、パニペネムは幅広い活性を持ち、グラム陽性菌とグラム陰性菌の両方に有効です。 パニペネムは、他のカルバペネム系抗生物質とは異なり、ヒトの腎臓脱水ペプチダーゼIによる加水分解に対して不安定です .
類似化合物
- イミペネム
- メロペネム
- エルタペネム
- ドリペネム
- ビアペネム
パニペネムは、腎毒性を防ぐためにベタミプロンと併用されるというユニークな特徴があり、他のカルバペネム系抗生物質とは異なります .
類似化合物との比較
Panipenem is part of the carbapenem family of antibiotics, which includes imipenem, meropenem, ertapenem, doripenem, and biapenem. Compared to these compounds, this compound has a broad spectrum of activity and is effective against both Gram-positive and Gram-negative bacteria. it is not stable to hydrolysis by human renal dehydropeptidase-I, unlike some other carbapenems .
Similar Compounds
- Imipenem
- Meropenem
- Ertapenem
- Doripenem
- Biapenem
This compound’s unique combination with betamipron to prevent nephrotoxicity sets it apart from other carbapenems .
生物活性
Panipenem, a carbapenem antibiotic, has garnered attention due to its potent antibacterial activity, particularly against Gram-negative bacteria. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical settings, and its pharmacological profile based on diverse research findings.
This compound exerts its antibacterial effects primarily by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in the bacterial cell wall. This disruption leads to cell lysis and death, making it effective against a broad spectrum of bacteria, including resistant strains.
Pseudomonas aeruginosa
This compound has shown significant efficacy against Pseudomonas aeruginosa , a common pathogen in hospital-acquired infections. Studies indicate that this compound and imipenem demonstrate stronger therapeutic efficacies in experimental infections compared to other antibiotics. The mechanism involves the permeation through the OprD (D2) channel of the bacterial outer membrane, which is crucial for drug uptake .
A comparative study revealed that this compound's minimum inhibitory concentration (MIC) values in biological fluids were more consistent with its in vivo activities than those observed in standard laboratory media like Mueller-Hinton broth .
Pathogen | MIC (µg/ml) | Efficacy |
---|---|---|
Pseudomonas aeruginosa | 0.5 - 2 | Strong therapeutic effect |
Clinical isolates | Varies | Effective against resistant strains |
Efficacy and Safety Profile
A clinical study involving 31 patients with surgical infections treated with this compound/betamipron reported an overall efficacy rate of 87.1% . The bacteriological clearance rate was noted at 88.0% , with the majority of patients showing significant improvement . Side effects were minimal, with only a few cases of skin rash and slight liver enzyme elevation noted.
Pediatric Applications
Research has also explored the pharmacokinetics and clinical effectiveness of this compound/betamipron in pediatric populations. These studies indicated favorable outcomes, supporting its use as an effective treatment option for various bacterial infections in children .
Comparative Studies with Other Antibiotics
In a head-to-head comparison with cefepime as empirical monotherapy for adult cancer patients, this compound/betamipron demonstrated comparable efficacy and safety profiles. This suggests that this compound could be a viable alternative in settings where cefepime is traditionally used .
Resistance Patterns
Despite its effectiveness, resistance to this compound can occur, particularly among certain strains of bacteria. Continuous monitoring of susceptibility patterns is essential to ensure effective treatment regimens. For instance, studies have shown that while resistance rates remain low for many pathogens, vigilance is necessary as resistance mechanisms evolve.
特性
IUPAC Name |
(5R,6S)-3-[(3S)-1-ethanimidoylpyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-7(19)12-10-5-11(13(15(21)22)18(10)14(12)20)23-9-3-4-17(6-9)8(2)16/h7,9-10,12,16,19H,3-6H2,1-2H3,(H,21,22)/t7-,9+,10-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMABNNERDVXID-DLYFRVTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)O)SC3CCN(C3)C(=N)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)S[C@H]3CCN(C3)C(=N)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20868982 | |
Record name | Panipenem | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20868982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87726-17-8 | |
Record name | Panipenem | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87726-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Panipenem [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087726178 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Panipenem | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20868982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Panipenem | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PANIPENEM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9769W09JF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。